molecular formula C12H14BBrCl2O2 B1524683 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-45-6

2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1524683
M. Wt: 351.9 g/mol
InChI Key: UKPPGPXWYPWLLX-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Scientific Research Applications

Synthesis of Boron-Containing Stilbene Derivatives

A novel synthesis approach was developed for creating 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These boron-containing stilbene derivatives, including boron-capped polyenes, show potential for new material applications in LCD technology and have therapeutic potential for neurodegenerative diseases (B. Das et al., 2015).

Lipogenic Inhibitors

Another study synthesized a series of novel stilbene derivatives with boron to investigate their lipogenesis inhibitory effects. These compounds, particularly BF102 and BF175, showed potential as new lipid-lowering drugs by suppressing lipogenic gene expression in mammalian hepatocytes without significant toxicity in mice (B. Das et al., 2011).

Optical Properties of Silicon-Containing Molecules

Research into H-shaped silicon-containing molecules with bithiophene units demonstrated unique absorption and fluorescence properties, contributing to the development of optoelectronic materials. This study sheds light on the potential for creating advanced materials with specific optical characteristics (Akinobu Naka et al., 2013).

Enhanced Brightness Emission-Tuned Nanoparticles

A study on the synthesis of heterodifunctional polyfluorenes showed the production of nanoparticles exhibiting bright fluorescence emission. These findings have implications for developing materials with specific photoluminescent properties for applications in bioimaging and optoelectronics (Christoph S. Fischer et al., 2013).

Synthesis of Extended Oxazoles

The development of 2-(halomethyl)-4,5-diaryloxazoles through substitution reactions highlights a method for creating novel organic compounds with potential applications in pharmaceuticals and material science (Pravin Patil & F. A. Luzzio, 2016).

properties

IUPAC Name

2-(4-bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPPGPXWYPWLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700046
Record name 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

942069-45-6
Record name 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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